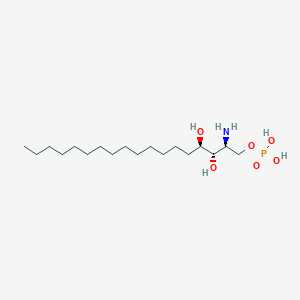

Phytosphingosine 1-phosphate

Vue d'ensemble

Description

Le 1-phosphate de phytosphingosine est un métabolite bioactive de sphingolipide dérivé de la phytosphingosine. Il joue un rôle crucial dans divers processus cellulaires, notamment la prolifération cellulaire, la différenciation et la migration. Ce composé est structurellement similaire au 1-phosphate de sphingosine, mais possède des propriétés biologiques uniques qui le rendent important dans la recherche scientifique et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse chimique du 1-phosphate de phytosphingosine implique un processus en trois étapes à partir de la D-ribo-phytosphingosine. La synthèse est basée sur la méthodologie standard des phosphoramidites. Les étapes clés incluent la monophosphorylation du groupe 1-hydroxyle sans protéger le groupe 3-hydroxyle . Les conditions de réaction impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle : Les méthodes de production industrielle du 1-phosphate de phytosphingosine ne sont pas largement documentées. Le processus de synthèse peut être mis à l'échelle en utilisant des voies chimiques similaires avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-phosphate de phytosphingosine subit diverses réactions chimiques, notamment la phosphorylation, la déphosphorylation et la cyclisation. Ces réactions sont essentielles à son activité biologique et à sa fonction.

Réactifs et conditions courantes :

Phosphorylation : Implique généralement l'utilisation de réactifs et de catalyseurs de type phosphoramidite.

Déphosphorylation : Réactions enzymatiques utilisant des phosphatases spécifiques.

Cyclisation : Synthèse chimique impliquant des réactifs et des conditions spécifiques pour former des dérivés cycliques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés cycliques de 1-phosphate de phytosphingosine, qui ont montré une activité biologique significative dans diverses études .

4. Applications de la recherche scientifique

Le 1-phosphate de phytosphingosine a un large éventail d'applications de recherche scientifique :

Biologie : Joue un rôle dans la signalisation cellulaire, la prolifération et la différenciation. .

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives, des maladies cardiovasculaires et du cancer. .

Industrie : Utilisé dans le développement de produits pharmaceutiques et cosmétiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

Le 1-phosphate de phytosphingosine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activation de la sphingosine kinase : La phytosphingosine est phosphorylée par la sphingosine kinase pour former du 1-phosphate de phytosphingosine.

Liaison aux récepteurs : Il se lie à des récepteurs couplés aux protéines G spécifiques, conduisant à l'activation de voies de signalisation en aval impliquées dans la prolifération cellulaire, la survie et la migration.

Signalisation intracellulaire : Il agit comme un second messager intracellulaire, régulant divers processus cellulaires.

Applications De Recherche Scientifique

Phytosphingosine 1-phosphate has a wide range of scientific research applications:

Chemistry: Used as a modulator of cellular processes and as a tool to study sphingolipid metabolism.

Biology: Plays a role in cell signaling, proliferation, and differentiation. .

Medicine: Potential therapeutic applications in treating neurodegenerative diseases, cardiovascular diseases, and cancer. .

Industry: Used in the development of pharmaceutical and cosmetic products due to its bioactive properties.

Mécanisme D'action

Phytosphingosine 1-phosphate is compared with other similar compounds such as sphingosine 1-phosphate and dihydrosphingosine 1-phosphate:

Sphingosine 1-Phosphate: Both compounds are bioactive sphingolipids, but this compound has an additional hydroxyl group, which gives it unique biological properties.

Dihydrosphingosine 1-Phosphate: Similar in structure but differs in the degree of saturation.

Comparaison Avec Des Composés Similaires

Le 1-phosphate de phytosphingosine est comparé à d'autres composés similaires tels que le 1-phosphate de sphingosine et le 1-phosphate de dihydrosphingosine :

1-Phosphate de sphingosine : Les deux composés sont des sphingolipides bioactifs, mais le 1-phosphate de phytosphingosine possède un groupe hydroxyle supplémentaire, ce qui lui confère des propriétés biologiques uniques.

1-Phosphate de dihydrosphingosine : Structure similaire mais diffère en termes de degré de saturation.

Composés similaires :

- 1-Phosphate de sphingosine

- 1-Phosphate de dihydrosphingosine

- 1-Phosphate de céramide

Le 1-phosphate de phytosphingosine se distingue par sa structure unique et ses activités biologiques significatives, ce qui en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

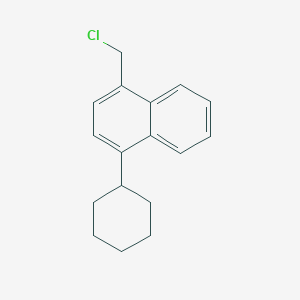

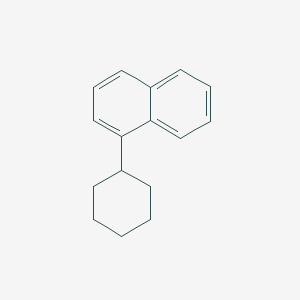

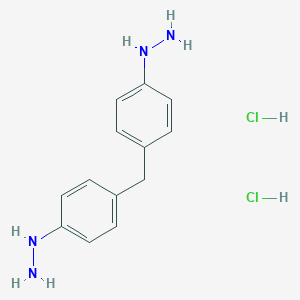

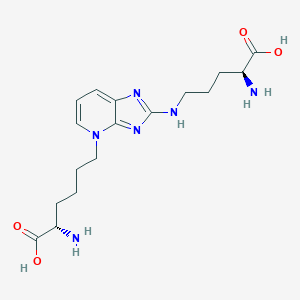

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

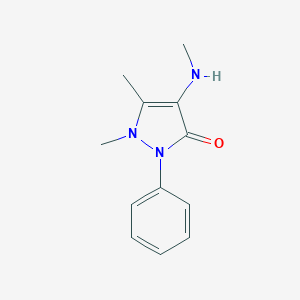

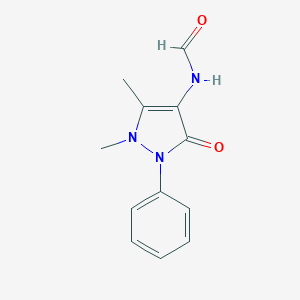

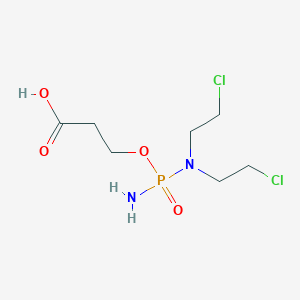

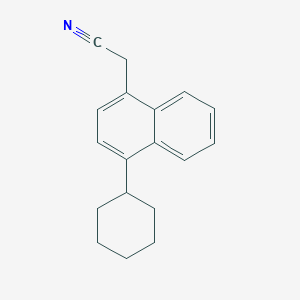

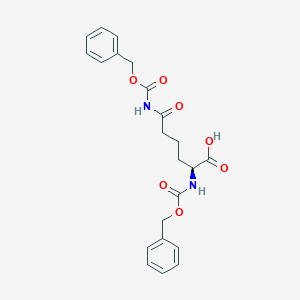

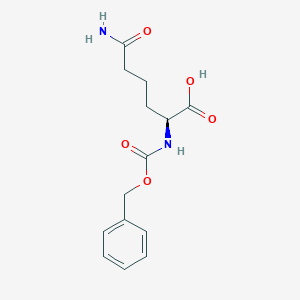

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)